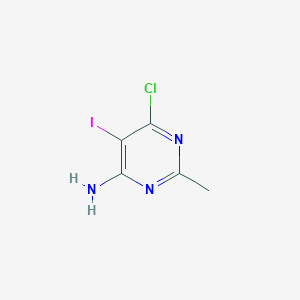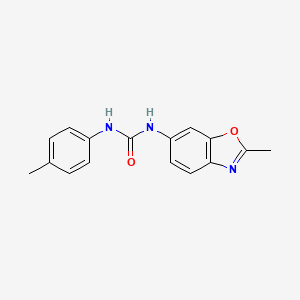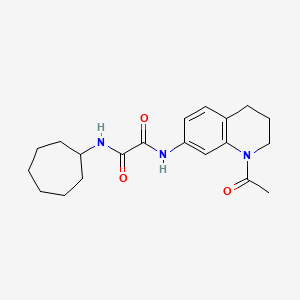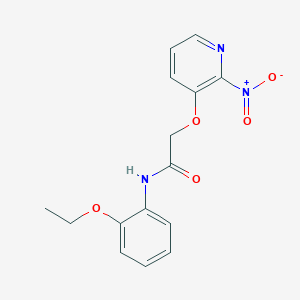
6-Chloro-5-iodo-2-methylpyrimidin-4-amine
Overview
Description
The compound of interest, 6-Chloro-5-iodo-2-methylpyrimidin-4-amine, is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of applications in pharmaceuticals and agrochemicals. Pyrimidine derivatives are known for their diverse biological activities and are often used as building blocks for various synthetic targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves regioselective reactions and the displacement of halogen atoms. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest by substituting the appropriate halogen atoms and controlling the reaction conditions to achieve the desired regioselectivity.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using various analytical techniques such as X-ray crystallography, FT-IR, FT-Raman, and NMR . These techniques allow for the identification of the crystal system, space group, and the presence of intramolecular and intermolecular hydrogen bonding, which are crucial for understanding the stability and reactivity of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and ring transformations. The reactivity of these compounds with different nucleophiles can lead to the formation of new derivatives with different substituents at specific positions on the pyrimidine ring . Understanding the reactivity patterns is essential for designing synthetic routes to obtain the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrimidine ring. The presence of halogen atoms, for example, can affect the compound's dipole moment, polarizability, and hydrogen bonding capacity . These properties are important for predicting the behavior of the compound in different environments and for its potential applications.
Scientific Research Applications
Crystal Structure Analysis
The compound has been utilized in the study of crystal structures and molecular interactions. For instance, regioselective displacement reactions and X-ray crystallography analysis were used to explore the structural aspects of similar pyrimidine derivatives. This research aids in understanding the crystalline forms and molecular interactions of such compounds (Doulah et al., 2014).
Molecular Docking and Drug Design
The compound's derivatives have been studied for their potential in drug design through molecular docking techniques. For example, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a derivative, shows promise in the treatment of hypertension and has been extensively studied using experimental and theoretical techniques to understand its molecular structure and potential biological activity (Aayisha et al., 2019).
Understanding of Molecular Interactions
Studies involving similar pyrimidine derivatives have shed light on the nature of molecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding chemical reactivity and designing molecules with specific properties (He et al., 2020).
Synthesis and Characterization of Derivatives
Research has focused on synthesizing and characterizing various derivatives of pyrimidine compounds to explore their chemical, physical, and biological properties. These studies are fundamental for developing new materials and pharmaceuticals (Erkin & Krutikov, 2007).
Reactivity and Mechanistic Insights
The reactivity of pyrimidine derivatives with nucleophiles has been a subject of study, providing insights into reaction mechanisms and the formation of novel compounds, which is valuable for synthetic chemistry and material science (Hertog et al., 2010).
Safety and Hazards
properties
IUPAC Name |
6-chloro-5-iodo-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONFSFQDCYYNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)
![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)
![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)


![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)


![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)


![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)